molecular formula C26H34N4O2 B2641454 N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 922119-76-4

N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide

Cat. No. B2641454
CAS RN: 922119-76-4
M. Wt: 434.584
InChI Key: CHJBBKNZEBCEGR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.584. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

  • Lewis Acid-Catalyzed Reactions : The synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives is facilitated through Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates. These reactions are selective and yield moderate to good outcomes, showcasing a method for creating structurally related compounds (Jian-Mei Lu & Min Shi, 2007).

Pharmacological Potential

  • Platelet Antiaggregating Activity : Compounds with structural features akin to pyrrolidine and tetrahydroquinoline exhibit significant platelet antiaggregating activity. This pharmacological property is superior or comparable to acetylsalicylic acid, indicating potential therapeutic applications for conditions involving platelet aggregation (A. Ranise et al., 1991).

Fluorescence and Photophysical Studies

  • Fluorescent Zinc Sensors : Bisquinoline derivatives have been studied for their zinc ion-induced fluorescence. This research indicates the potential for these compounds to be used in cellular fluorescent microscopic analysis, offering insights into the design of fluorescent probes for biological applications (Y. Mikata et al., 2009).

Corrosion Inhibition

  • Cadmium(II) Schiff Base Complexes : Research into cadmium(II) Schiff base complexes, involving ligands with pyridine and ethanamine components, demonstrates corrosion inhibition properties on mild steel. This suggests applications in materials science, specifically in protecting metals against corrosion (Mriganka Das et al., 2017).

Catalysis and Green Synthesis

  • Acidic Ionic Liquid Catalysis : The green synthesis of N-hydroxyethyl-substituted 1,2,3,4-tetrahydroquinolines utilizes acidic ionic liquids as catalysts, highlighting an efficient and environmentally friendly protocol for synthesizing tetrahydroquinoline derivatives. This method emphasizes sustainable chemistry practices (Hui Guo et al., 2020).

properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-3-19-8-11-22(12-9-19)28-26(32)25(31)27-18-24(30-15-4-5-16-30)21-10-13-23-20(17-21)7-6-14-29(23)2/h8-13,17,24H,3-7,14-16,18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJBBKNZEBCEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

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